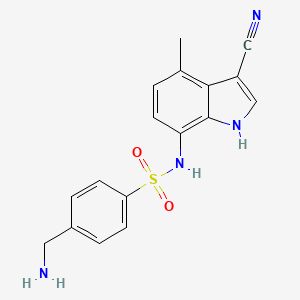
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride, commonly referred to as 4-DMT-1-S, is an organic compound used in various scientific research applications. It is a white crystalline solid with a melting point of 135-137 °C and is soluble in both organic and aqueous solvents. 4-DMT-1-S is widely used in the synthesis of other compounds and as a reagent in organic reactions, such as arylation and acylation. It also has a variety of applications in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
4-DMT-1-S is widely used in scientific research as a reagent for a variety of organic reactions, such as arylation and acylation. It is also used in the synthesis of other compounds, including pharmaceuticals, pesticides, and dyes. Additionally, 4-DMT-1-S has been used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of metal complexes.
Wirkmechanismus
4-DMT-1-S is a reagent used in a variety of organic reactions. In arylation and acylation reactions, 4-DMT-1-S acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. The reaction results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
4-DMT-1-S does not have any known biochemical or physiological effects. It is used solely as a reagent in organic reactions and does not interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
4-DMT-1-S is a versatile reagent that is relatively easy to use in the laboratory. It is relatively stable and can be stored for extended periods of time without significant degradation. Additionally, it is soluble in both organic and aqueous solvents, making it suitable for a variety of reactions. However, 4-DMT-1-S is a strong electrophile and can react with nucleophiles that are not intended targets, leading to unwanted side reactions.
Zukünftige Richtungen
Due to its versatility as a reagent, 4-DMT-1-S has potential applications in a wide range of fields. It can be used in the synthesis of polymers, metal complexes, pharmaceuticals, pesticides, and dyes. Additionally, it may be used in the synthesis of new compounds that have potential biomedical applications. Finally, 4-DMT-1-S can be used as a reagent in organic reactions to modify existing molecules, such as peptides and proteins.
Synthesemethoden
4-DMT-1-S can be synthesized by reacting 1,1-dioxo-1lambda6,2-thiazinan-2-yl chloride with 2,6-dimethylbenzene-1-sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or toluene at room temperature. The reaction results in the formation of 4-DMT-1-S and sodium chloride as a byproduct.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride' involves the conversion of 2,6-dimethylbenzenesulfonyl chloride to the target compound through a series of reactions.", "Starting Materials": [ "2,6-dimethylbenzenesulfonyl chloride", "thionyl chloride", "1,1-dioxo-1λ6,2-thiazinan-2-one", "triethylamine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Conversion of 2,6-dimethylbenzenesulfonyl chloride to 4-(2,6-dimethylphenylsulfonyl)thiazolidin-2-one", "React 2,6-dimethylbenzenesulfonyl chloride with thionyl chloride in dichloromethane to form the corresponding sulfonyl chloride intermediate.", "Add 1,1-dioxo-1λ6,2-thiazinan-2-one and triethylamine to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography to obtain 4-(2,6-dimethylphenylsulfonyl)thiazolidin-2-one.", "Step 2: Conversion of 4-(2,6-dimethylphenylsulfonyl)thiazolidin-2-one to 4-(1,1-dioxo-1λ6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride", "Dissolve 4-(2,6-dimethylphenylsulfonyl)thiazolidin-2-one in dichloromethane and add thionyl chloride dropwise.", "Stir the reaction mixture at room temperature for several hours.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Purify the crude product by column chromatography to obtain 4-(1,1-dioxo-1λ6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride." ] } | |
CAS-Nummer |
1007694-08-7 |
Produktname |
4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-2,6-dimethylbenzene-1-sulfonyl chloride |
Molekularformel |
C12H16ClNO4S2 |
Molekulargewicht |
337.8 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)